molecular formula C11H20O2 B12291275 5-Decenoic acid, methyl ester, (Z)-

5-Decenoic acid, methyl ester, (Z)-

Cat. No.: B12291275
M. Wt: 184.27 g/mol
InChI Key: YYRDDAPQDPABPZ-SREVYHEPSA-N
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Description

5-Decenoic acid, methyl ester, (Z)- is an organic compound with the molecular formula C11H20O2. It is a methyl ester derivative of 5-decenoic acid, characterized by a double bond in the Z (cis) configuration. This compound is part of the fatty acid methyl ester family and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Decenoic acid, methyl ester, (Z)- can be synthesized through the olefin metathesis of fatty acids and vegetable oils. This process involves the use of catalysts such as Grubbs’ catalysts, rhenium, molybdenum, and tungsten-based catalysts . The reaction conditions typically include moderate temperatures and pressures to facilitate the metathesis reaction.

Industrial Production Methods

Industrial production of 5-Decenoic acid, methyl ester, (Z)- often involves the use of renewable raw materials such as vegetable oils. The process includes the selective functionalization of the alkyl chain of fatty acids through radical, electrophilic, nucleophilic, and pericyclic reactions .

Chemical Reactions Analysis

Types of Reactions

5-Decenoic acid, methyl ester, (Z)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-Decenoic acid, methyl ester, (Z)-, which can be used in further chemical synthesis and industrial applications.

Scientific Research Applications

5-Decenoic acid, methyl ester, (Z)- has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Used in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Decenoic acid, methyl ester, (Z)- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways and molecular targets involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Decenoic acid, methyl ester, (Z)- is unique due to its specific carbon chain length and the position of the double bond in the Z (cis) configuration. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

methyl (Z)-dec-5-enoate

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h6-7H,3-5,8-10H2,1-2H3/b7-6-

InChI Key

YYRDDAPQDPABPZ-SREVYHEPSA-N

Isomeric SMILES

CCCC/C=C\CCCC(=O)OC

Canonical SMILES

CCCCC=CCCCC(=O)OC

Origin of Product

United States

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